N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H18BrNO3 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.04701 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Potential
N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide and its derivatives have been synthesized and assessed for various pharmacological properties. One study details the Leuckart synthesis of novel acetamide derivatives, including N-[1-(4-bromophenyl)ethyl]-2-phenoxyacetamide and N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide. These compounds exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, comparable with standard drugs. The presence of bromo, tert-butyl, and nitro groups in these compounds enhances their activity (Rani, Pal, Hegde, & Hashim, 2016).
Role in Natural Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. A study explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst, highlighting its significance in medicinal chemistry (Magadum & Yadav, 2018).
Antioxidant Potential
Nitrogen-containing bromophenols, including compounds structurally related to this compound, have been isolated from marine red algae. These compounds demonstrate potent scavenging activity against radicals, indicating potential applications as natural antioxidants in food or pharmaceutical industries (Li, Xiao‐Ming Li, Gloer, & Wang, 2012).
Development of Therapeutic Agents
Another study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, evaluating their anticancer, anti-inflammatory, and analgesic activities. The research suggests that these compounds, especially those with halogen substituents, show promise as potential therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Inhibitory Activity and Antidiabetic Potential
Synthesized derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing promise as potential antidiabetic agents. These findings were supported by docking studies and in vivo screening for antidiabetic activity (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Metabolic Study in Herbicides
A metabolic study on chloroacetamide herbicides, related to this compound, was conducted to understand their processing in human and rat liver microsomes. This study provided insights into the metabolic pathways and potential toxicological impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystal Structure and Molecular Docking
Studies on the crystal structure and molecular docking of this compound derivatives have contributed to understanding their potential as anticancer drugs. These studies include the synthesis and characterization of specific acetamide derivatives and their interaction with biological targets (Sharma et al., 2018).
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-12(13-3-5-14(18)6-4-13)19-17(20)11-22-16-9-7-15(21-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHSBSBQATVUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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